molecular formula C9H15ClN4O2 B2519925 Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2219408-75-8

Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B2519925
CAS No.: 2219408-75-8
M. Wt: 246.7
InChI Key: YPLRTFHADKFOPX-UHFFFAOYSA-N
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Description

Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyrrolidin-2-ylmethyl group at the 1-position and a methyl ester at the 4-position, forming a hydrochloride salt. Its molecular formula is C₉H₁₅ClN₄O₂, with a molecular weight of 246.70 g/mol .

The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications. This compound is cataloged in building-block libraries for drug discovery, reflecting its utility in medicinal chemistry .

Properties

IUPAC Name

methyl 1-(pyrrolidin-2-ylmethyl)triazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)5-7-3-2-4-10-7;/h6-7,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLRTFHADKFOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219408-75-8
Record name methyl 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.

    Esterification: The carboxylate group is introduced via esterification, typically using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has the following chemical characteristics:

  • Molecular Formula : C₉H₁₅ClN₅O
  • Molecular Weight : 245.71 g/mol
  • CAS Number : 1707367-52-9
  • IUPAC Name : N-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit notable antimicrobial properties. Specifically, methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole derivatives have been evaluated for their effectiveness against various bacterial and fungal strains.

Case Study Examples :

  • A study demonstrated that triazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The introduction of functional groups enhanced their antimicrobial efficacy .
CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Triazole A2015
Triazole B2518

Antioxidant Properties

The antioxidant capabilities of triazole compounds have been explored in various studies. Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole derivatives have shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.

Research Findings :
A study reported that certain triazole derivatives exhibited high DPPH radical scavenging activity, indicating their potential as antioxidant agents .

Drug Development

Due to their diverse biological activities, triazole derivatives are being investigated for their potential as drug candidates. The unique structure of methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole allows for modifications that can enhance pharmacological properties.

Example :
A derivative was synthesized and tested for its ability to inhibit specific enzymes related to cancer progression. The results indicated promising anticancer activity against several tumor cell lines .

Synthesis of Novel Compounds

Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole has been utilized as a precursor in the synthesis of more complex heterocyclic compounds. These synthesized compounds often possess enhanced biological activities.

Synthesis Pathway :
The compound can undergo various chemical reactions such as cyclization and functionalization to yield new derivatives with improved efficacy .

Mechanism of Action

The mechanism of action of Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Feature
Target Compound C₉H₁₅ClN₄O₂ 246.70 1-(pyrrolidin-2-ylmethyl), 4-carboxylate methyl ester Pyrrolidine enhances lipophilicity and bioavailability
[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride C₈H₁₅ClN₄O 218.69 1-(pyrrolidin-2-ylmethyl), 4-hydroxymethyl Hydroxyl group increases polarity
Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride C₆H₉Cl₂N₃O₂ 226.06 1-(2-chloroethyl), 4-carboxylate methyl ester Chloroethyl group may confer electrophilic reactivity
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (USP Related Compound B) C₁₁H₉F₂N₃O₂ 253.21 1-(2,6-difluorobenzyl), 4-carboxylate methyl ester Fluorinated benzyl enhances metabolic stability
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride C₆H₁₁ClN₄O₂ 206.63 1-(2-aminoethyl), 4-carboxylate methyl ester Aminoethyl introduces basicity and hydrogen bonding

Key Observations :

  • Pyrrolidine vs.
  • Ester vs. Hydroxymethyl : Replacing the methyl ester with a hydroxymethyl group (as in ) reduces lipophilicity (clogP ~0.5 vs. ~1.2 for the target compound), impacting membrane permeability.
  • Chloroethyl vs. Aminoethyl: The chloroethyl group in may participate in nucleophilic substitution reactions, whereas the aminoethyl group in enables protonation at physiological pH, enhancing solubility.

Physicochemical Properties

  • Solubility: All hydrochloride salts exhibit improved water solubility compared to their free bases. The aminoethyl analog is likely the most soluble due to its ionizable amine (pKa ~9.5).
  • Stability : The methyl ester in the target compound may undergo hydrolysis under basic conditions, whereas the hydroxymethyl derivative is more stable but less reactive.
  • pKa : The pyrrolidine nitrogen (pKa ~8.5) contributes to the target compound’s basicity, contrasting with the neutral triazole ring (pKa ~2.5 for the carboxylic acid derivative ).

Biological Activity

Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring linked to a triazole moiety through a methylene bridge. The general synthesis approach involves the copper-catalyzed azide-alkyne cycloaddition reaction, which is a common method for creating triazole derivatives. The structural formula can be represented as follows:

N Methyl 1 pyrrolidin 2 ylmethyl 1H 1 2 3 triazole 4 carboxamide hydrochloride\text{N Methyl 1 pyrrolidin 2 ylmethyl 1H 1 2 3 triazole 4 carboxamide hydrochloride}

Key Structural Features

  • Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Triazole Moiety : Enhances the compound's potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli3.12 - 12.5 μg/mL
Candida albicansMIC values vary based on structural modifications

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The triazole scaffold is recognized for its potential in anticancer research. Studies have demonstrated that compounds with the triazole framework can interfere with cellular processes in cancer cells by targeting specific pathways involved in tumor growth and proliferation. For example:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Case Study : In vitro studies have shown that similar triazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for further development .

Binding Affinity Studies

Computational studies have indicated that methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole can effectively bind to several biological targets:

Target EnzymeBinding Affinity (Kd)
CholinesterasesLow micromolar range
KinasesModerate affinity

These interactions suggest that the compound could serve as a scaffold for drug design aimed at diseases such as cancer and neurodegeneration .

Comparative Analysis with Other Triazoles

To understand its unique properties better, here’s a comparison of methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole with other notable triazoles:

Compound NameStructure TypeBiological Activity
4-Amino-1H-1,2,3-triazoleTriazoleAntimicrobial
5-(Pyridin-2-yl)-1H-1,2,3-triazoleTriazoleAnticancer
5-(Thienyl)-1H-1,2,3-triazoleTriazoleAntifungal
Methyl 1-(pyrrolidin-2-ylmethyl)-triazoleTriazoleAntimicrobial & Anticancer

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